Cyclohexanehexanol

Description

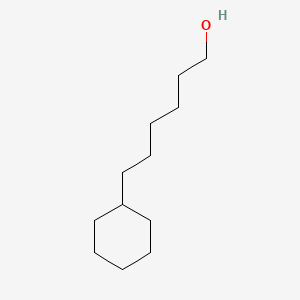

Cyclohexanehexanol (IUPAC name: 6-cyclohexylhexan-1-ol) is a cycloalkyl alcohol with the molecular formula C₁₂H₂₂O (calculated from structure) . It is characterized by a six-membered cyclohexane ring attached to a six-carbon aliphatic chain terminating in a hydroxyl group. Key physical properties include a boiling point of 161.1°C, density of 0.9493 g/cm³, and refractive index of 1.4648 . Its synthesis involves specialized chemical routes, including patented methodologies, and it serves as an intermediate in producing derivatives like cyclohexyl formaldehyde and 6-cyclohexylhexanoic acid . This compound’s applications span industrial chemistry, particularly in synthesizing surfactants, plasticizers, and specialty solvents .

Properties

IUPAC Name |

6-cyclohexylhexan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H24O/c13-11-7-2-1-4-8-12-9-5-3-6-10-12/h12-13H,1-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRWKSFRBHIWJSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)CCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H24O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50195874 | |

| Record name | 6-Cyclohexanehexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

184.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4354-58-9 | |

| Record name | 6-Cyclohexanehexanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004354589 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclohexanehexanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=524957 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Cyclohexanehexanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50195874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexanehexanol can be synthesized through various methods. One common method involves the hydrogenation of phenol, where phenol is subjected to hydrogen gas in the presence of a catalyst such as nickel or palladium. This process yields cyclohexanol, which can then be further hydroxylated to produce this compound.

Another method involves the oxidation of cyclohexane using air and cobalt catalysts. This process produces a mixture of cyclohexanol and cyclohexanone, which can be separated and further processed to obtain this compound.

Industrial Production Methods

In an industrial setting, this compound is typically produced through the oxidation of cyclohexane in the presence of cobalt and manganese salts as catalysts. The reaction is carried out under controlled temperature and pressure conditions to optimize the yield of this compound.

Chemical Reactions Analysis

Types of Reactions

Cyclohexanehexanol undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions.

Oxidation: this compound can be oxidized to form cyclohexanone and further to adipic acid, which is a precursor for nylon production.

Reduction: It can be reduced to cyclohexane by using hydrogen gas in the presence of a metal catalyst.

Substitution: The hydroxyl groups in this compound can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include chromic acid and potassium permanganate.

Reduction: Hydrogen gas with nickel or palladium catalysts is commonly used.

Substitution: Reagents such as thionyl chloride or phosphorus tribromide can be used for substituting hydroxyl groups.

Major Products

Oxidation: Cyclohexanone, adipic acid.

Reduction: Cyclohexane.

Substitution: Various substituted cyclohexane derivatives depending on the reagent used.

Scientific Research Applications

Cyclohexanehexanol has a wide range of applications in scientific research, including:

Chemistry: It is used as a precursor in the synthesis of various organic compounds, including polymers and pharmaceuticals.

Biology: this compound derivatives are studied for their potential biological activities, including antimicrobial and anti-inflammatory properties.

Medicine: It is explored for its potential use in drug delivery systems and as a building block for active pharmaceutical ingredients.

Industry: this compound is used in the production of nylon, resins, and plasticizers. It also serves as a solvent in various industrial applications.

Mechanism of Action

The mechanism of action of cyclohexanehexanol involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it can modulate enzyme activities by binding to active sites or altering enzyme conformations. In industrial applications, its hydroxyl groups enable it to participate in various chemical reactions, facilitating the synthesis of desired products.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares Cyclohexanehexanol with structurally or functionally related compounds, including cyclohexanol, cyclohexene, cyclohexanemethanol, and 4-hydroxycyclohexanone.

Structural and Functional Differences

Cyclohexanol (C₆H₁₂O): Shares the cyclohexane ring and hydroxyl group with this compound but lacks the extended aliphatic chain. This structural difference reduces its molecular weight (100.16 vs. ~186.3) but results in comparable boiling points (161°C vs. 161.1°C), likely due to similar hydrogen-bonding capacity . Cyclohexanol’s higher water solubility (4.3 g/100 mL) reflects its smaller hydrophobic domain . Applications: Primarily used in nylon production via adipic acid synthesis .

Cyclohexene (C₆H₁₀): An alkene derivative of cyclohexane, synthesized via dehydration of cyclohexanol . Its lower boiling point (83°C) and density (0.811 g/cm³) highlight the absence of polar functional groups . Applications: Solvent and precursor for maleic acid and cyclohexene oxide .

Cyclohexanemethanol (C₇H₁₄O): Features a hydroxymethyl (-CH₂OH) group on the cyclohexane ring, increasing polarity compared to this compound. Estimated higher boiling point (~198–200°C) due to additional hydrogen bonding . Applications: Used in specialty solvents and pharmaceutical synthesis .

4-Hydroxycyclohexanone (C₆H₁₀O₂): Contains both hydroxyl and ketone groups, enabling participation in redox reactions. Higher boiling point (245°C) and density (1.096 g/cm³) reflect strong intermolecular forces . Applications: Intermediate in steroid and vitamin synthesis .

Biological Activity

Cyclohexanehexanol, also known as inositol, is a cyclic alcohol that has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

This compound is characterized by its six-membered carbon ring with hydroxyl groups, which contribute to its solubility and reactivity. The general formula for cyclohexanol derivatives is , where R represents various substituents that can affect biological activity.

1. Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial activity against various bacterial and fungal species. For instance, studies indicate that it can inhibit the growth of pathogens such as Staphylococcus aureus and Escherichia coli. The mechanism involves disrupting the cell membrane integrity, leading to cell lysis and death .

2. Antioxidant Activity

This compound has been shown to possess antioxidant properties, which are critical in combating oxidative stress within biological systems. In vitro assays have revealed that it effectively scavenges free radicals, thereby protecting cells from oxidative damage. This activity is often measured using methods such as the DPPH (1,1-diphenyl-2-picrylhydrazyl) assay .

3. Anti-inflammatory Effects

The compound's anti-inflammatory properties have been noted in several studies, where it modulates inflammatory pathways by inhibiting pro-inflammatory cytokines. This action may provide therapeutic benefits in conditions characterized by chronic inflammation, such as arthritis and metabolic syndrome .

The biological effects of this compound can be attributed to several mechanisms:

- Cell Membrane Disruption : The hydrophobic nature of cyclohexane derivatives allows them to integrate into lipid bilayers, disrupting membrane integrity and function.

- Enzyme Modulation : this compound acts as a modulator for various enzymes involved in metabolic pathways, influencing processes such as lipid metabolism and detoxification .

- Gene Expression Regulation : Some studies suggest that it may affect the expression of genes related to stress response and apoptosis, further contributing to its protective effects against cellular damage .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial activity of this compound against common pathogens. Results showed a minimum inhibitory concentration (MIC) of 50 µg/mL for E. coli and 30 µg/mL for S. aureus, indicating potent antibacterial properties.

Study 2: Antioxidant Capacity

In a comparative analysis using the DPPH assay, this compound exhibited an IC50 value of 25 µg/mL, demonstrating its capability to neutralize free radicals effectively compared to standard antioxidants like ascorbic acid.

Data Table

| Biological Activity | Test Organism | MIC (µg/mL) | IC50 (µg/mL) |

|---|---|---|---|

| Antibacterial | Staphylococcus aureus | 30 | - |

| Antibacterial | Escherichia coli | 50 | - |

| Antioxidant | DPPH Radical Scavenging | - | 25 |

| Anti-inflammatory | Cytokine Inhibition | - | - |

Q & A

Basic Research Questions

Q. What are the standard laboratory methods for synthesizing cyclohexene from cyclohexanol, and how can reaction efficiency be optimized?

- Methodological Answer : The dehydration of cyclohexanol to cyclohexene typically employs a strong acid catalyst (e.g., concentrated sulfuric or phosphoric acid) under reflux. Key steps include:

- Reaction Setup : Distillation apparatus to remove cyclohexene as it forms, minimizing reverse reactions.

- Temperature Control : Maintain 160–180°C to favor elimination over substitution .

- Catalyst Optimization : Use ~5% (v/v) sulfuric acid to balance reaction rate and side-product formation .

- Yield Calculation : Theoretical yield depends on limiting reagent (cyclohexanol); practical yields (~60–70%) are limited by competing side reactions (e.g., dimerization) .

Q. How can the purity and identity of synthesized cyclohexene be verified?

- Methodological Answer :

- Chemical Tests : Bromine water or potassium permanganate (KMnO₄) decolorization confirms alkene presence .

- Physical Data : Compare boiling point (83°C for cyclohexene) and refractive index with literature values .

- Spectroscopy : IR (C=C stretch ~1650 cm⁻¹) and ¹H NMR (δ 5.4–5.6 ppm, alkene protons) provide structural confirmation .

Q. What safety precautions are critical when handling cyclohexanol and its derivatives?

- Methodological Answer :

- Ventilation : Use fume hoods to avoid inhalation of volatile compounds (cyclohexanol BP: 161°C) .

- Personal Protective Equipment (PPE) : Gloves and goggles to prevent skin/eye contact with corrosive acids .

- Waste Disposal : Neutralize acidic waste before disposal to comply with institutional protocols .

Advanced Research Questions

Q. What strategies resolve discrepancies between theoretical and experimental yields in cyclohexanol dehydration?

- Methodological Answer :

- Side Reaction Analysis : Monitor for dimerization (e.g., dicyclohexyl ether via GC-MS) .

- Purity Assessment : Use fractional distillation or column chromatography to isolate cyclohexene from unreacted cyclohexanol .

- Kinetic Studies : Vary reaction time and temperature to identify optimal conditions for maximum alkene formation .

Q. How does the acid catalyst influence the reaction mechanism and product distribution in cyclohexanol dehydration?

- Methodological Answer :

- Mechanistic Pathways :

- H₂SO₄ (Strong Acid) : Favors E1 mechanism (carbocation intermediate), risking rearrangements.

- H₃PO₄ (Weak Acid) : Promotes E2 mechanism (concerted elimination), reducing carbocation side products .

- Catalyst Comparison :

| Acid Catalyst | Reaction Rate | Side Products | Yield (%) |

|---|---|---|---|

| H₂SO₄ | High | Dicyclohexyl ether | 60–70 |

| H₃PO₄ | Moderate | Minimal | 50–60 |

Q. What role do cyclohexane chair conformations play in the reactivity of cyclohexanol derivatives?

- Methodological Answer :

- Steric Effects : Axial hydroxyl groups in cyclohexanol increase steric hindrance, slowing reaction rates (e.g., esterification).

- Conformational Analysis : Use computational tools (e.g., molecular mechanics) to predict stability of equatorial vs. axial conformers .

- Experimental Validation : Compare reaction kinetics of cis/trans isomers to infer conformational influences .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.